molecular formula C15H14N2O4S3 B1417476 4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide CAS No. 320423-79-8

4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide

Cat. No. B1417476
M. Wt: 382.5 g/mol
InChI Key: KSAVIAILLVKGPN-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and smell if it’s a common compound .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with its own set of reactants and conditions .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

  • A novel series of compounds including 4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2λ6-thieno[3,2-c][1,2]thiazine-3-carbothioamide were synthesized and evaluated for antibacterial and DPPH radical scavenging activities, highlighting their potential in medicinal chemistry (Zia-ur-Rehman et al., 2009).

Chemical Synthesis and Reactions

  • Research on the synthesis of related compounds, such as substituted 2,2-dioxo-1-phenyl-1H-thieno[3,4-c][1,2]thiazines, demonstrates the chemical versatility and potential for further modification of these compounds (Fanghänel et al., 1998).

Antibacterial and Antioxidant Evaluation

  • Novel thiosemicarbazones, related to the 4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2λ6-thieno[3,2-c][1,2]thiazine-3-carbothioamide, showed significant antibacterial and antioxidant activities, emphasizing their potential therapeutic applications (Karaküçük-Iyidoğan et al., 2014).

Crystallographic Studies

  • Crystallographic studies of compounds similar to 4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2λ6-thieno[3,2-c][1,2]thiazine-3-carbothioamide have provided insights into their structural properties, which is vital for understanding their chemical behavior and potential applications (Arshad et al., 2013).

Molecular Structures and DFT Calculations

  • Research involving the synthesis, characterization, and DFT calculations of new thiosemicarbazones, which are structurally related to the compound , contributes to a deeper understanding of their electronic properties and potential applications in various fields (Anderson et al., 2016).

Antimicrobial Activity of Derivatives

  • Studies on the antimicrobial activity of new coumarin and dicoumarol derivatives related to 4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2λ6-thieno[3,2-c][1,2]thiazine-3-carbothioamide highlight the potential of these compounds in developing new antibacterial agents (Regal et al., 2020).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information and recommended safety precautions .

properties

IUPAC Name

4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxothieno[3,2-c]thiazine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S3/c1-17-10-7-8-23-13(10)12(18)14(24(17,19)20)15(22)16-9-5-3-4-6-11(9)21-2/h3-8,18H,1-2H3,(H,16,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAVIAILLVKGPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(S1(=O)=O)C(=S)NC3=CC=CC=C3OC)O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide
Reactant of Route 2
4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide
Reactant of Route 3
4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide
Reactant of Route 4
4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide
Reactant of Route 5
4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide
Reactant of Route 6
4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide

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